1,2-Dimethoxyethane (DME or Monoglyme) is a widely used aprotic solvent notable for its ability to form stable chelate complexes with cations.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHU3sptwktTjTox2_9vGK9UxyLV-NsRGJKoQFVAEL4AafkuFl8DnA68m75QuhLelERUd7E1clKPbmE29Bl7gXRdmgB4eKsLYpCucF-GZwDHySr_SjnknFplkP-k3d8ZaiVYrpCg)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfLGM7H2VQVMdcWZF8eWZR6_p6MqINMFWDHe3lzh4sCQ3w8J5XT_STRrs6fIgJgHBbk9QHrctrWplLbPYQjjtAB8GDTV5WvzFr6JDB045dQB4pE69Nj6Y4vX25FajhtjPfcrKIh0Xzdwf_mqNUkNYx5VPz2W8awIt_jHGpDrkLT8v7mZmm5OVwWxde7n1UsotUqTCT58snD0MqNGnCZml1V4_YbAkNlBvaUKBZ0hkO4C501qo%3D)] This bidentate coordination, arising from its two ether oxygen atoms, enhances the solubility of salts and stabilizes reactive intermediates in organometallic chemistry.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHLNhNTReFQRwLwYHswU2AQ-ZrjerSFNgbDwUZGKNYrHnihZU9Dd5oFNObJI-pctL2d1HsKzGKC7p-RIqiMC8KYeiXfR6wg-fA7cCv0eeQaJLRPYNDNZsEQ1U4Z-TRZvDHERVzMlpFQkQwiwibkm3K7QJAlLr6iRqzl)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGgYTCLkBsgg5WmF3mdCziEDNN_YwVldubqWS-tIF2w63Zw1PZZhdLxNSrTtVIxTEa2Uo8zuuXow1V_7-ZJavCFFzTldTyT_PWVXRL4XTOBAaA3Tst0rm7elNkQSzMAYnqqIdbncWe-O34s)] With a moderate boiling point of 85°C and low viscosity, DME offers a distinct operational window compared to more volatile ethers like diethyl ether or THF, and less viscous performance than higher glymes such as diglyme or tetraglyme, making it a standard choice for applications in battery electrolytes and chemical synthesis.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvi06kSuJ2ZmQr6hKqohMSNXrESfjURg8Ss0RjOkBijhNO1Q0uSDFCY40LhmYu6kiybH_xoPWEEw_8MfWfSyRJJatTBoWvCBOOj89a-4pL2rpTSmUCtwB4oQ6XmaRaLiRJNiUsaA%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWtKT81doXpsCN2br2n-RjfGUhgFoZTUQyS7WdkFFRzI2P8ua6_OUyEP-0sO2Z1JPl4uBJzM2eZw00fJMOwTx4zFIz26aQuZAitUBt7ZiAUrBCNx-afgVmb0CUYoEOBrPWbPGR9xpadK6yXjU%3D)]
Substituting 1,2-Dimethoxyethane with seemingly similar solvents like Tetrahydrofuran (THF), Diglyme (G2), or Tetraglyme (G4) can lead to significant performance deviations. THF, being a monodentate ligand, forms less stable solvates with metal cations compared to the bidentate chelation of DME, which can alter reaction kinetics and the stability of organometallic reagents.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHU3sptwktTjTox2_9vGK9UxyLV-NsRGJKoQFVAEL4AafkuFl8DnA68m75QuhLelERUd7E1clKPbmE29Bl7gXRdmgB4eKsLYpCucF-GZwDHySr_SjnknFplkP-k3d8ZaiVYrpCg)] Conversely, higher glymes like diglyme and tetraglyme exhibit significantly higher viscosities, which directly impedes ion mobility and lowers the ionic conductivity of electrolytes.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvi06kSuJ2ZmQr6hKqohMSNXrESfjURg8Ss0RjOkBijhNO1Q0uSDFCY40LhmYu6kiybH_xoPWEEw_8MfWfSyRJJatTBoWvCBOOj89a-4pL2rpTSmUCtwB4oQ6XmaRaLiRJNiUsaA%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGy2hErgqmFdB5iWKA6xPyuWBRuVSrDhG5ilMn2O2e04OVY-zcJvjSCrHXsZnkr8yH91UH9MIGapgm2zY4cFyMgO-TCHcn42n0lnR5HvQzJ_hV_DF2lJ316jvGj9eQW7MME3E9A8GoTJd_qfFk%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1oVol7yKBoAX0aDG9TGfwmLfGVAAk6kl47Qbfub5f18OObN2oFk9HQhltJo49ObPxVMd_D6xkcvKJu6FQDBc0qZ9EkuECEVVOgPxSUfaRV_ZBSDMONhOoj3j9OmJHzPQ_iRVY3Sw_bXe1_5Zc1P-XmV8c36rCfFiZuC3j6ZsiIowk)] These differences in chelating ability, viscosity, and boiling point mean that DME occupies a specific performance niche, and direct substitution without process re-optimization is likely to compromise reaction yields, electrochemical performance, and processability.
In lithium salt solutions, DME-based electrolytes consistently show higher ionic conductivity than those based on higher glymes due to lower viscosity. For example, the conductivity of 1 M LiTFSI in DME is nearly 50% higher than in diglyme, despite diglyme having a similar dielectric constant.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGy2hErgqmFdB5iWKA6xPyuWBRuVSrDhG5ilMn2O2e04OVY-zcJvjSCrHXsZnkr8yH91UH9MIGapgm2zY4cFyMgO-TCHcn42n0lnR5HvQzJ_hV_DF2lJ316jvGj9eQW7MME3E9A8GoTJd_qfFk%3D)] This demonstrates that the lower viscosity of DME is a dominant factor for enhancing ion transport, a critical parameter for battery performance.
| Evidence Dimension | Specific Ionic Conductivity (1 M LiTFSI) |
| Target Compound Data | ~8.8 mS/cm in DME |
| Comparator Or Baseline | ~5.9 mS/cm in Diglyme |
| Quantified Difference | ~49% higher conductivity in DME |
| Conditions | 1 M LiTFSI salt concentration at 298.15 K. |
Higher ionic conductivity directly translates to better rate capability and lower internal resistance in lithium batteries, making DME a preferred solvent for high-performance electrolyte formulations.
The bidentate nature of DME allows it to form stable five-membered chelate rings with Li+ ions, leading to long-lived solvate complexes. In contrast, monodentate THF forms weaker, more labile complexes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHU3sptwktTjTox2_9vGK9UxyLV-NsRGJKoQFVAEL4AafkuFl8DnA68m75QuhLelERUd7E1clKPbmE29Bl7gXRdmgB4eKsLYpCucF-GZwDHySr_SjnknFplkP-k3d8ZaiVYrpCg)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHLNhNTReFQRwLwYHswU2AQ-ZrjerSFNgbDwUZGKNYrHnihZU9Dd5oFNObJI-pctL2d1HsKzGKC7p-RIqiMC8KYeiXfR6wg-fA7cCv0eeQaJLRPYNDNZsEQ1U4Z-TRZvDHERVzMlpFQkQwiwibkm3K7QJAlLr6iRqzl)] This is quantified by the self-diffusion coefficient ratio (Dsol/DLi), which is close to 1 for stable complexes. For DME (G1), this ratio is significantly lower (indicating more stable solvation) than for THF, especially at high salt concentrations, though not as low as for longer glymes like G3 and G4.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHU3sptwktTjTox2_9vGK9UxyLV-NsRGJKoQFVAEL4AafkuFl8DnA68m75QuhLelERUd7E1clKPbmE29Bl7gXRdmgB4eKsLYpCucF-GZwDHySr_SjnknFplkP-k3d8ZaiVYrpCg)] This stable chelation is critical for dissolving salts and stabilizing reactive species.
| Evidence Dimension | Solvent/Li+ Self-Diffusion Coefficient Ratio (Dsol/DLi) |
| Target Compound Data | Exceeds unity, but indicates more stable complexes than THF[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHU3sptwktTjTox2_9vGK9UxyLV-NsRGJKoQFVAEL4AafkuFl8DnA68m75QuhLelERUd7E1clKPbmE29Bl7gXRdmgB4eKsLYpCucF-GZwDHySr_SjnknFplkP-k3d8ZaiVYrpCg)] |
| Comparator Or Baseline | THF: Dsol/DLi always exceeds unity, indicating uncoordinating or highly exchangeable solvent molecules.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHU3sptwktTjTox2_9vGK9UxyLV-NsRGJKoQFVAEL4AafkuFl8DnA68m75QuhLelERUd7E1clKPbmE29Bl7gXRdmgB4eKsLYpCucF-GZwDHySr_SjnknFplkP-k3d8ZaiVYrpCg)] |
| Quantified Difference | DME forms more stable Li+ solvates than THF, as evidenced by diffusion studies. |
| Conditions | Binary mixtures of Li[TFSA] and solvent at various concentrations. |
Stronger, more stable cation solvation improves salt solubility and can stabilize reactive intermediates in organic synthesis (e.g., Grignard reagents), leading to higher yields and cleaner reactions compared to THF.
1,2-Dimethoxyethane offers a significant processing advantage with its boiling point of ~85°C. This is substantially higher than diethyl ether (34.6°C) and moderately higher than THF (66°C), allowing for reactions to be run at higher temperatures to improve rates for sluggish transformations, such as the formation of certain Grignard reagents.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzxgxWLFaCz_AcIg3yfieJzQYjTpCcbOQOj6C-wFCtmOpQh1f_xPnDbxOKD05-a_MYkqI4vbt8-VJEEhUMQGv-AsI81mHhxNbRUpljcp5EFOK2ahQbELP0mMx4HPR-_v7TJMrBvI2Fr-8IumP9WsDYddcTnrcVaBc4uO93uiykxxPYVyMOqPQofQ%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5b6ApcHzyWHPRl-B0QwHS83RDGIF8gQX-_y9imS3AeHZlpixkcr352x9SGEbVX2ejZggW66wFuylrYY1NagJYPJ_jXLENuAhJbN_j3EjCyhbDjvrMskH_59MVJUNR7LVGaH78gX0A5FWBkWhHtP-3Exx7e95LZNVWfssPLnK0pwLAdrYbjrKYRHuS0K68qOjN7ZdMrzeerlTj5A%3D%3D)] At the same time, it is more volatile and easier to remove under vacuum than higher-boiling glymes like diglyme (162°C) and tetraglyme (275°C), simplifying product workup and purification.
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | ~85 °C |
| Comparator Or Baseline | THF: 66 °C; Diethyl Ether: 34.6 °C; Diglyme: 162 °C |
| Quantified Difference | 21°C higher than THF; 177°C lower than Tetraglyme |
| Conditions | Standard atmospheric pressure. |
This intermediate boiling point provides a wider and more practical operating window for many synthetic procedures, balancing reaction rate enhancement with ease of solvent removal.
DME is a primary choice for electrolytes in lithium-sulfur and some lithium-metal batteries where high ion mobility is critical. Its low viscosity compared to higher glymes ensures superior ionic conductivity, while its strong Li+ chelation enhances salt solubility, making it ideal for creating efficient ion transport pathways.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGy2hErgqmFdB5iWKA6xPyuWBRuVSrDhG5ilMn2O2e04OVY-zcJvjSCrHXsZnkr8yH91UH9MIGapgm2zY4cFyMgO-TCHcn42n0lnR5HvQzJ_hV_DF2lJ316jvGj9eQW7MME3E9A8GoTJd_qfFk%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGg4BhEai54OVKq8TbZgV9Vw5QScC2oxBcV_Ouv62bNxKb8ZYY44kUGOzNhtd2qNoaVvuizaluwp-2efN-UZame46GxL7keBpjKuFp8WXP7jfWczYONLGj5QfgpcmiaROdieQSAgPvYRThd1rbIz9hJzw%3D%3D)]
In reactions involving organometallic reagents, such as Grignard or organolithium chemistry, DME's bidentate chelation provides enhanced stability to the metal center compared to monodentate solvents like THF.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGgYTCLkBsgg5WmF3mdCziEDNN_YwVldubqWS-tIF2w63Zw1PZZhdLxNSrTtVIxTEa2Uo8zuuXow1V_7-ZJavCFFzTldTyT_PWVXRL4XTOBAaA3Tst0rm7elNkQSzMAYnqqIdbncWe-O34s)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIiYSkfLfYiAs9wXSm04p5h9C_MP-Uz7JsrnpxVxhSmoTaGNUz6bei3QefwjXZKTwP5HQutf5tv-aWfpvC3IU2IIdehOcoTDAaT6cruRSbmrTtR0ogvMcZgJI25XbzPRqtWyd_EgJqPfmwTz2VhsmdxBiYFWE6inPz87Sco_fF9Yvjo-pr-EZXww%3D%3D)] This can lead to improved yields and selectivity, particularly in challenging transformations.
For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, DME serves as an effective solvent.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPFpJ5NUrPCL2potRL-VAjfh8eF75lGQoPXfySstdGH5HPgiiZaJLdWkw3XAWnSFC3SQ-GjKVM4oClzUGWFauI9NehnnEGMrF4L9TGMT25uSgEAXmbumqpggWZWgyPvdYXsamewC3Wg4_HdtSRnZUqyhjycB9_3mrhaA4a4jHYgWkwVNLTYBaPrCMUGFUSmYE3MVSgJhih)] Its boiling point allows for reaction temperatures higher than THF, which can be necessary to drive catalyst turnover, while remaining easier to remove than high-boiling alternatives like dioxane or diglyme during product isolation.
Flammable;Irritant;Health Hazard